N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as Suzuki or Heck coupling.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced triazole derivatives and other reduced products.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: A compound with similar insecticidal activity targeting the ryanodine receptor.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: An energetic ionic compound with applications in heterocyclic chemistry.
Uniqueness
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its unique combination of a triazole ring, pyridine ring, and dimethylphenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
482639-86-1 |
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Molecular Formula |
C19H21N5OS |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-4-24-18(15-5-7-20-8-6-15)22-23-19(24)26-12-17(25)21-16-10-13(2)9-14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,25) |
InChI Key |
SGBPEVOENSUQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=NC=C3 |
Origin of Product |
United States |
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